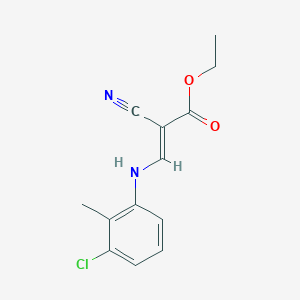
(E)-ethyl 3-((3-chloro-2-methylphenyl)amino)-2-cyanoacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-ethyl 3-((3-chloro-2-methylphenyl)amino)-2-cyanoacrylate is a chemical compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their strong adhesive properties and are commonly used in medical, industrial, and household applications. This particular compound is characterized by the presence of a cyano group, an ethyl ester, and a substituted aniline moiety.
準備方法
The synthesis of (E)-ethyl 3-((3-chloro-2-methylphenyl)amino)-2-cyanoacrylate typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and ethyl cyanoacetate.
Condensation Reaction: The 3-chloro-2-methylaniline undergoes a condensation reaction with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. This reaction forms the intermediate product.
Cyclization: The intermediate product undergoes cyclization to form the final compound, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
(E)-ethyl 3-((3-chloro-2-methylphenyl)amino)-2-cyanoacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
科学的研究の応用
(E)-ethyl 3-((3-chloro-2-methylphenyl)amino)-2-cyanoacrylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its use in medical adhesives and tissue sealants due to its strong adhesive properties.
Industry: The compound is used in the formulation of high-performance adhesives for various industrial applications.
作用機序
The mechanism of action of (E)-ethyl 3-((3-chloro-2-methylphenyl)amino)-2-cyanoacrylate involves its ability to form strong covalent bonds with various substrates. The cyano group and the ester functionality play a crucial role in the adhesive properties of the compound. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes, leading to its observed effects.
類似化合物との比較
(E)-ethyl 3-((3-chloro-2-methylphenyl)amino)-2-cyanoacrylate can be compared with other cyanoacrylates such as methyl 2-cyanoacrylate and ethyl 2-cyanoacrylate. While all these compounds share similar adhesive properties, this compound is unique due to the presence of the 3-chloro-2-methylphenyl group, which imparts distinct chemical and biological properties.
Similar Compounds
- Methyl 2-cyanoacrylate
- Ethyl 2-cyanoacrylate
- Butyl 2-cyanoacrylate
特性
IUPAC Name |
ethyl (E)-3-(3-chloro-2-methylanilino)-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13(17)10(7-15)8-16-12-6-4-5-11(14)9(12)2/h4-6,8,16H,3H2,1-2H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBZOEHMYUEYSM-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C(=CC=C1)Cl)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=C(C(=CC=C1)Cl)C)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

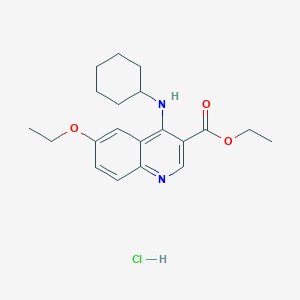
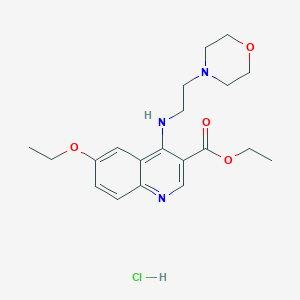


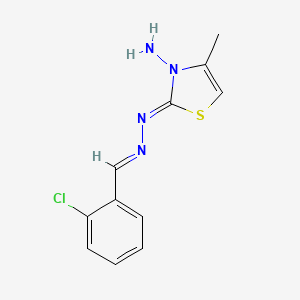
![3-[(E)-[(Z)-(3-amino-4-methyl-1,3-thiazol-2-ylidene)hydrazinylidene]methyl]phenol](/img/structure/B7743110.png)
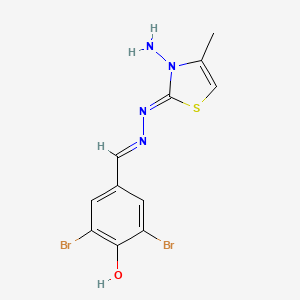
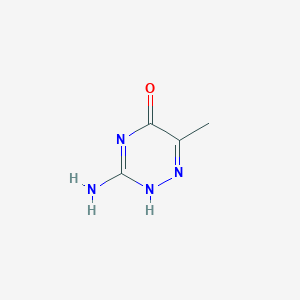
![2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B7743121.png)
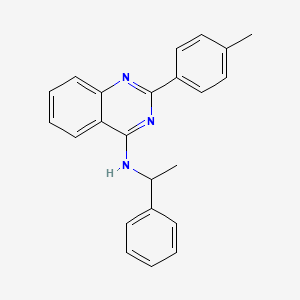
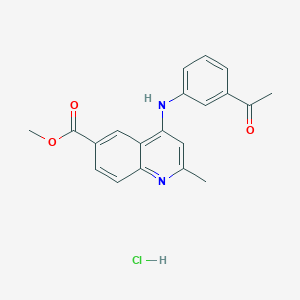
![(Z)-2-cyano-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-(furan-2-ylmethyl)acrylamide](/img/structure/B7743138.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-{[4-(benzyloxy)phenyl]amino}prop-2-enenitrile](/img/structure/B7743147.png)
